molecular formula C12H18N2 B1469103 1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine CAS No. 1343917-37-2

1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine

Cat. No.: B1469103
CAS No.: 1343917-37-2
M. Wt: 190.28 g/mol
InChI Key: QSVFRQIAKOPJFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . The specific structure of DMMA would include a four-membered azetidine ring with a 3,4-dimethylphenylmethyl group attached.


Physical and Chemical Properties Analysis

Amines, including azetidine derivatives, are known for their basicity. The basicity of an amine can be influenced by the presence of an aromatic ring, which can decrease the basicity due to its electron withdrawing properties .

Scientific Research Applications

Azetidinone Analogs in Medicinal Chemistry

  • Antimicrobial and Antitubercular Activities : The synthesis of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one analogs reveals significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This indicates a potential for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Chemical Synthesis and Reactions

  • Synthesis and Reactivity : Azetidines, including azetidin-2-ones, are used in chemical synthesis due to their thermal stability and ease of handling. They are involved in various chemical reactions, leading to the formation of useful compounds like amides, alkenes, amines, piperidines, pyrrolidines, pyrroles, and more. Their synthesis from acyclic precursors and reactions with electrophiles and nucleophiles highlight their versatility in chemical synthesis (Singh et al., 2008).

  • Formation of Heterocyclic Compounds : 1,3-diazabuta-1,3-diene derivatives, including azetidinone types, react with various agents to form diverse heterocyclic compounds. These reactions demonstrate the utility of azetidinone derivatives in the formation of complex molecular structures (Matsuda et al., 1976).

Pharmaceutical Applications

  • Antidepressant and Nootropic Agents : Azetidinone derivatives, synthesized through novel methods, exhibit antidepressant and nootropic activities. This demonstrates the potential of azetidinone skeleton as a central nervous system (CNS) active agent, opening avenues for developing potent CNS active agents for therapeutic use (Thomas et al., 2016).

  • Antibacterial and Antifungal Activities : Microwave-assisted synthesis of nitrogen and sulfur-containing azetidinone derivatives shows their efficacy as antibacterial and antifungal agents. This highlights the role of azetidinone derivatives in developing new antimicrobial compounds (Mistry & Desai, 2006).

Materials Science and Polymer Chemistry

  • Nonlinear Optical Hyperbranched Polymers : The creation of new hyperbranched polymeric structures from azetidine-2,4-dione demonstrates their utility in nonlinear optical materials, indicating their significance in advanced materials science (Chang et al., 2007).

Further Application Areas

  • Synthesis of Amino Acid Derivatives : Chiral donor–acceptor azetines, derived from azetidines, are used for the synthesis of amino acid derivatives. This process is significant in the fields of chemistry and biology, particularly in the synthesis of peptides and natural products (Marichev et al., 2019).

  • Gas-Phase Basicities Study : Understanding the gas-phase basicities of azetidines and β-lactams provides insights into their chemical behavior. This knowledge is crucial in various fields of chemistry, including analytical and physical chemistry (Abboud et al., 1992).

Biochemical Analysis

Biochemical Properties

1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity. For instance, studies have shown that high doses of the compound can cause liver toxicity in rodents, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can significantly impact its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-3-4-11(5-10(9)2)6-14-7-12(13)8-14/h3-5,12H,6-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVFRQIAKOPJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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